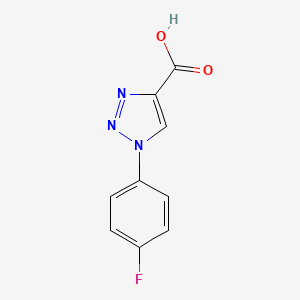

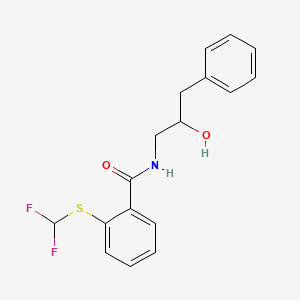

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorophenylboronic acid is a chemical compound with the formula FC6H4B(OH)2 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used in Suzuki coupling using microwave and triton B catalyst .Molecular Structure Analysis

The molecular formula of 4-Fluorophenylboronic acid is C6H6BFO2 . The molecular weight is 139.92 g/mol .Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and more .Physical and Chemical Properties Analysis

4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C . The density is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Photophysical Properties and Application Prospects

1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been studied for their photophysical properties. These compounds exhibit bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. They are sensitive to structural changes and microenvironment, which is useful in pH monitoring and controlling applications. They have potential as sensors in biological research due to their reversible behavior between acid and alkaline pH values and low toxicity (Safronov et al., 2020).

Antimicrobial Activity

A derivative of this compound was found to exhibit antimicrobial activity. The synthesized benzenesulfonic acid derivative inhibited the growth of both Listeria monocytogenes and Escherichia coli, showing activity comparable to ampicillin and vancomycin (Kariuki et al., 2022).

NMR Spectroscopy Applications

Long-range fluorine-proton coupling in 1,2,4-triazole derivatives, including those with a 2-fluorophenyl substituent, has been observed. These findings are significant for NMR spectroscopy, providing insights into molecular structure and interactions (Kane et al., 1995).

Crystallographic Studies

Crystallographic studies of 1,2,4-triazole derivatives, including fluoro derivatives, have revealed various intermolecular interactions. These findings are crucial for understanding the molecular geometry and potential applications in material science (Shukla et al., 2014).

Dual PPARalpha/delta Agonist Effects

This compound derivatives have been synthesized and tested for their ability to increase oleic acid oxidation in human myotubes. Some compounds exhibited potent agonist activities for both PPARalpha and PPARdelta, indicating their potential use in metabolic diseases (Ciocoiu et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 4-fluorophenylboronic acid, are used as reactants in coupling reactions . These reactions are crucial in the synthesis of various bioactive compounds, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Related compounds are known to participate in suzuki–miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with electrophilic organic groups, forming new bonds with the assistance of a palladium catalyst .

Biochemical Pathways

For instance, indole derivatives, which share a similar aromatic structure, have been found to possess diverse biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIZOONJWEKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)

![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)